![molecular formula C17H24ClNO2 B11995984 1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride CAS No. 80381-21-1](/img/structure/B11995984.png)
1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride is a chemical compound with the molecular formula C17H24ClNO2 and a molecular weight of 309.839 g/mol This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
The synthesis of 1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride involves several steps. One common synthetic route includes the reaction of 1-Azabicyclo[2.2.2]oct-3-ylamine with 2-phenylbutanoic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the ester bond. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders or as an analgesic.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and the context of the interaction .
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride can be compared with other similar compounds, such as:
1-Azabicyclo[2.2.2]oct-3-yl acetate hydrochloride: This compound has a similar bicyclic structure but with an acetate group instead of a phenylbutanoate group.
1-Azabicyclo[2.2.2]oct-3-yl phenylcarbamate: This compound features a phenylcarbamate group, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
80381-21-1 |
|---|---|
Molecular Formula |
C17H24ClNO2 |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2-phenylbutanoate;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-2-15(13-6-4-3-5-7-13)17(19)20-16-12-18-10-8-14(16)9-11-18;/h3-7,14-16H,2,8-12H2,1H3;1H |
InChI Key |
QLDOORIMSHRBPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OC2CN3CCC2CC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995910.png)
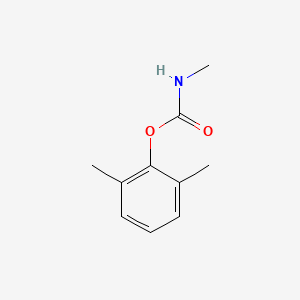
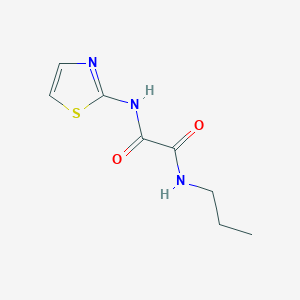
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995926.png)
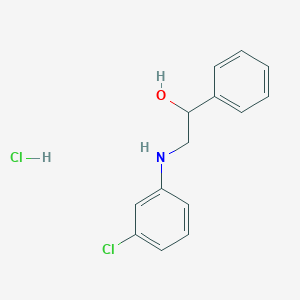
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-fluoroacetamide](/img/structure/B11995947.png)
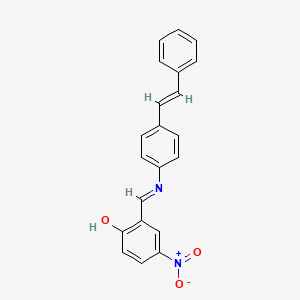
![3-(2-methoxyphenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11995972.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B11995973.png)

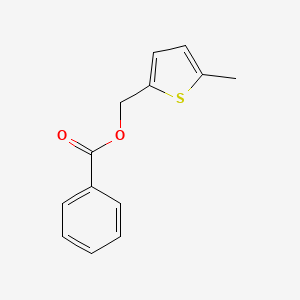
![3-Methyl-8-[(4-methylphenyl)methylsulfanyl]-7-octylpurine-2,6-dione](/img/structure/B11995979.png)
![4-bromo-N'-[(2E)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide hydrobromide](/img/structure/B11995981.png)
